![molecular formula C12H9N3 B1311722 3-Phenylpyrazolo[1,5-a]pyrimidine CAS No. 394208-27-6](/img/structure/B1311722.png)
3-Phenylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-Phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a pyrazole ring fused to a pyrimidine ring with a phenyl group attached at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpyrazolo[1,5-a]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions . Another method includes the reaction of 3-aminopyrazole with enaminones or β-haloenones . These reactions can be carried out under microwave irradiation or conventional heating to achieve good yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvent-free reactions, or environmentally friendly solvents such as deep eutectic solvents . The use of microwave irradiation and ultrasound-assisted reactions can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. These compounds act primarily as inhibitors of various kinases implicated in tumor growth and survival.
Case Study: Kinase Inhibition
A detailed evaluation of one compound from this class (Compound 11b) showed:
- Selectivity Score (S(50)) : 0.14
- Inhibition at 1 μM :
Compound | Target Kinase | Inhibition (%) at 1 μM |
---|---|---|
11b | Pim-1 | >95 |
11b | Flt-3 | 85 |
11b | TRKC | >95 |
Antitubercular Activity
Recent studies have identified this compound derivatives as potential anti-tubercular agents. These compounds exhibit inhibitory effects on the DprE1 enzyme, crucial for Mycobacterium tuberculosis survival.
Structure-Activity Relationship
A series of derivatives were synthesized and evaluated for their efficacy against tuberculosis. The most promising compounds demonstrated significant activity with low micromolar IC50 values, indicating their potential as lead candidates for further development .
Compound | IC50 (μM) | Activity |
---|---|---|
A | 0.5 | Strong |
B | 2.0 | Moderate |
C | 4.5 | Weak |
Other Biological Activities
Beyond anticancer and antitubercular applications, 3-phenylpyrazolo[1,5-a]pyrimidines have shown promise in various other therapeutic areas:
Anti-inflammatory Properties
The scaffold has been linked to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Anxiolytic Effects
Halogenated derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their anxiolytic properties, suggesting potential applications in anxiety disorders .
Synthetic Approaches
The synthesis of 3-phenylpyrazolo[1,5-a]pyrimidines has evolved significantly with advances in organic chemistry techniques:
Regioselective Halogenation
Recent methodologies have enabled the regioselective halogenation of pyrazolo[1,5-a]pyrimidines using environmentally friendly conditions, enhancing their synthetic accessibility . This allows for the development of a diverse library of compounds with tailored biological activities.
Wirkmechanismus
The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrimidine varies depending on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity . In antifungal applications, it may disrupt the cell membrane integrity of fungi, leading to cell death . The compound’s photophysical properties are attributed to its rigid and planar structure, which allows for efficient light absorption and emission .
Vergleich Mit ähnlichen Verbindungen
3-Phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiparasitic and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits antitumor potential and kinase inhibition properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives have been synthesized with different biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities it exhibits, making it a valuable compound for further research and development in various scientific fields .
Biologische Aktivität
3-Phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its potential therapeutic applications.
Synthesis and Structure-Activity Relationships
The synthesis of this compound derivatives has been achieved through various methods, including copper-catalyzed reactions that allow for the introduction of different substituents at the 3 and 5 positions of the pyrazolo-pyrimidine scaffold. The introduction of phenyl groups has been shown to enhance biological activity against various targets.
Table 1: Summary of Synthesized Compounds and Their Activities
Anticancer Properties
This compound derivatives have shown promising anticancer activity. For instance, compounds have been tested against various cancer cell lines, including human breast cancer (MDA-MB-231). Some derivatives demonstrated significant inhibition of cell viability, indicating their potential as anticancer agents.
In a study evaluating a library of synthesized compounds, none exhibited growth inhibitory activity against MDA-MB-231 cells when tested alone; however, when combined with triazole linkages, enhanced activity was observed. The most potent compounds were found to inhibit BAD protein phosphorylation in cell-based assays, suggesting a mechanism involving apoptosis induction through Pim-1 inhibition .
Antimycobacterial Activity
Research has also highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. A series of novel analogues were synthesized and evaluated for their ability to inhibit mycobacterial ATP synthase. The most effective compounds exhibited low hERG liability and good stability in liver microsomes, indicating their potential for further development as anti-tuberculosis drugs .
Case Study 1: Pim-1 Inhibition
A detailed investigation into the inhibition of Pim-1 kinase revealed that selected pyrazolo[1,5-a]pyrimidines showed submicromolar potency in inhibiting phosphorylation events critical for cancer cell survival. The lead compound demonstrated strong selectivity against a panel of oncogenic kinases with an improved safety profile compared to earlier inhibitors .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity against Bacillus subtilis, showcasing its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
3-phenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-15-8-4-7-13-12(11)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHSRIBNZCJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432181 | |
Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394208-27-6 | |
Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-phenylpyrazolo[1,5-a]pyrimidine a promising scaffold for drug development?
A: this compound derivatives have shown promising activity as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor []. This receptor is involved in the body's response to stress and is a potential target for treating anxiety and depression.
Q2: How does the structure of this compound contribute to its activity as a CRF1 antagonist?
A: Structure-activity relationship (SAR) studies have shown that modifications to the this compound core can significantly impact its CRF1 antagonist activity []. For example, introducing a weakly basic pyridine ring at the 3-position was found to improve water solubility and maintain potent binding affinity [].
Q3: Can you provide an example of a this compound derivative that has been explored clinically?
A: Compound 26h (2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine), also known as NBI 30775/R121919, is a this compound derivative that exhibited good binding affinity for the human CRF1 receptor and showed efficacy in animal models of anxiety []. This compound advanced to clinical trials for major depressive disorder [].
Q4: Beyond CRF1 antagonism, what other biological activities have been explored for this compound derivatives?
A: Research has explored the potential of this compound derivatives as anti-tubercular agents, specifically targeting the enzyme decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) [].
Q5: How were this compound derivatives designed for targeting DprE1?
A: Researchers developed a pharmacophore model and virtually screened a chemical database to identify potential DprE1 inhibitors []. These hits served as leads for designing novel this compound-2,7(1H,4H)-dione derivatives [].
Q6: What computational chemistry approaches have been used to study this compound derivatives?
A: ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were performed on a series of this compound-2,7(1H,4H)-dione derivatives to assess their drug-like properties [].
Q7: Have any this compound derivatives shown promising anti-tubercular activity?
A: Yes, one of the synthesized this compound-2,7(1H,4H)-dione derivatives exhibited potent activity against Mycobacterium bovis [], highlighting the potential of this chemical class for anti-tuberculosis drug development.
Q8: What synthetic routes are commonly used to access this compound derivatives?
A: Several synthetic approaches have been reported, including the reaction of 3,5-diamino-4-phenylpyrazole with various 1,3-dicarbonyl compounds to afford 2-aminopyrazolo[1,5-a]pyrimidine derivatives []. Additionally, the reaction of phenylmalononitrile with hydrazine hydrate offers a route to the key intermediate 3,5-diamino-4-phenylpyrazole [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.